molecular formula C14H14O4S B15064155 1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid

1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid

Cat. No.: B15064155
M. Wt: 278.33 g/mol
InChI Key: QLTMCIINOXARII-UHFFFAOYSA-N
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Description

1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves multiple steps, typically starting with the formation of the isochroman and thiopyran rings. The synthetic route often includes:

    Cyclization Reactions: The formation of the spirocyclic structure is achieved through cyclization reactions involving appropriate precursors.

    Oxidation and Reduction: Specific oxidation and reduction steps are employed to introduce the oxo and carboxylic acid functionalities.

    Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the thiopyran ring, using reagents such as halides or alkylating agents.

    Major Products: The major products formed from these reactions include substituted derivatives and modified spirocyclic structures.

Scientific Research Applications

1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid can be compared with other spirocyclic compounds:

Properties

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

1-oxospiro[4H-isochromene-3,4'-thiane]-4-carboxylic acid

InChI

InChI=1S/C14H14O4S/c15-12(16)11-9-3-1-2-4-10(9)13(17)18-14(11)5-7-19-8-6-14/h1-4,11H,5-8H2,(H,15,16)

InChI Key

QLTMCIINOXARII-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12C(C3=CC=CC=C3C(=O)O2)C(=O)O

Origin of Product

United States

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